3-Hydroxy-2-methyl Isoborneol

Environmental Microbiology Biodegradation Taste and Odor

2-Methylisoborneol (2-MIB) contamination in drinking water demands precise metabolite tracking for effective bioremediation assessment. 3-Hydroxy-2-MIB is the specific hydroxylated degradation product produced by Rhodococcus ruber T1-structurally distinct from the parent 2-MIB in polarity, solubility, and chromatographic behavior. Procuring this exact compound, not the parent 2-MIB or structural isomers, is essential for: • Confirming 2-MIB biodegradation pathways with an authentic retention time and mass spectral standard • Validating GC/MS or HPLC methods for simultaneous quantification of 2-MIB and its metabolites in environmental water samples • ≥95% purity reference material with supporting analytical documentation Supplied exclusively for R&D use; not for diagnostic or therapeutic applications.

Molecular Formula C11H20O2
Molecular Weight 184.279
CAS No. 214074-24-5
Cat. No. B584160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2-methyl Isoborneol
CAS214074-24-5
Synonyms(1R,2S,3R,4S)-rel-1,2,7,7-Tetramethyl-Bicyclo[2.2.1]heptane-2,3-diol;  3-Hydroxy-2-MIB.
Molecular FormulaC11H20O2
Molecular Weight184.279
Structural Identifiers
SMILESCC1(C2CCC1(C(C2O)(C)O)C)C
InChIInChI=1S/C11H20O2/c1-9(2)7-5-6-10(9,3)11(4,13)8(7)12/h7-8,12-13H,5-6H2,1-4H3
InChIKeyGROZVIRKNWHGSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-2-methyl Isoborneol Overview


3-Hydroxy-2-methyl isoborneol (3-hydroxy-2-MIB; CAS 214074-24-5) is a bicyclic monoterpene derivative with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol. It is chemically defined as (1R,2S,3R,4S)-rel-1,2,7,7-tetramethylbicyclo[2.2.1]heptane-2,3-diol . This compound is not a commercial fragrance ingredient or industrial intermediate but is a specific metabolite of 2-methylisoborneol (2-MIB) [1], the notorious earthy/musty odorant that, alongside geosmin, is responsible for the majority of biologically-caused taste and odor outbreaks in drinking water worldwide [2]. Its primary role in scientific research is as a reference standard, biomarker, or degradation intermediate in studies concerning the environmental fate and biological transformation of 2-MIB [1].

Metabolite reference standard for 2-MIB biodegradation studies
Analytical standard for chromatographic and mass spectrometric method development
Biomarker identification in environmental taste and odor research

Substitution Limitations for 3-Hydroxy-2-methyl Isoborneol


Substituting 3-hydroxy-2-methyl isoborneol with its parent compound, 2-methylisoborneol (2-MIB; CAS 2371-42-8), or other bicyclic monoterpenes like isoborneol (CAS 124-76-5) is scientifically invalid for studies focused on microbial degradation pathways. While 2-MIB is the primary odor-causing agent of concern, 3-hydroxy-2-MIB is a downstream hydroxylated metabolite. This transformation represents a functional group change (tertiary alcohol to vicinal diol) that fundamentally alters the molecule's polarity, solubility, and its utility as a specific biomarker. For example, the bacterium *Rhodococcus ruber* T1, which degrades camphor, transforms 2-MIB specifically into 3-hydroxy-2-MIB [1]. Therefore, a researcher investigating the fate of 2-MIB or validating an analytical method for its metabolites must procure 3-hydroxy-2-methyl isoborneol itself. Using the parent compound 2-MIB, or even a structural isomer, will not serve as a retention time standard, a mass spectral match, or a valid substrate for confirming downstream metabolic reactions in these specific biochemical pathways [1].

Parent compound 2-MIB (CAS 2371-42-8) is the parent odorant, not a hydroxylated metabolite; cannot serve as retention time or mass spectral match for 3-hydroxy-2-MIB.
Structural analog Isoborneol or other bicyclic monoterpenes lack the specific vicinal diol functionality; polarity and solubility differences may shift chromatographic behavior.
Unspecified metabolite Crude preparations or uncharacterized hydroxylation mixtures cannot confirm metabolic pathway specificity reported for *Rhodococcus ruber* T1.

Quantitative Evidence for 3-Hydroxy-2-methyl Isoborneol


Bacterial Biotransformation Specificity

Unlike 2-methylisoborneol (2-MIB), which is the widely studied parent odorant, 3-hydroxy-2-methyl isoborneol is a specific hydroxylated metabolite. The bacterium *Rhodococcus ruber* T1, known for camphor degradation, has been documented to convert 2-MIB into this specific product, 3-hydroxy-2-MIB [1]. This conversion represents a functional group change that cannot be studied with the parent compound 2-MIB or other camphor derivatives.

Biotransformation specificity
Class-level inference
Conversion of 2-MIB to 3-hydroxy-2-MIB by *Rhodococcus ruber* T1 (functional group change to vicinal diol)
Supports metabolite identification in biodegradation pathway studies
Data to verify; no quantitative conversion yield reported
Environmental Microbiology Biodegradation Taste and Odor

Physicochemical Property Differences

The molecular differentiation between 3-hydroxy-2-methyl isoborneol and its parent compound, 2-MIB, is evident in their fundamental properties. 3-Hydroxy-2-methyl isoborneol has a predicted boiling point of 258.0±8.0 °C and a predicted pKa of 14.83±0.70 . Its molecular weight is 184.28 g/mol , compared to 168.28 g/mol for 2-MIB [1].

Physicochemical comparison
Cross-study comparable
MW 184.28 g/mol vs. 168.28 g/mol (2-MIB); predicted bp 258.0 °C
Distinct analytical signature requires separate reference standard
Predicted properties from database; experimental verification may be needed
Physical Chemistry Analytical Chemistry Method Development

Minimum Purity Guarantee

A key procurement differentiator is the explicit, vendor-specified purity guarantee. A minimum purity of 95% is reported for 3-hydroxy-2-methyl isoborneol . This provides a clear, verifiable quality benchmark for the purchaser.

Purity specification
Reported; data to verify
Min. 95%
May support reproducible analytical workflows
Vendor specification; independent verification recommended
Analytical Chemistry Procurement Quality Control

Application Scenarios for 3-Hydroxy-2-methyl Isoborneol


Biodegradation of Taste and Odor Compounds

The most scientifically validated application for 3-hydroxy-2-methyl isoborneol is as an analytical standard and research reagent in environmental microbiology. Studies focusing on the biodegradation of 2-methylisoborneol (2-MIB), a major water quality concern, utilize this compound to identify and track the hydroxylated metabolites produced by specific bacteria. As documented for *Rhodococcus ruber* T1, 2-MIB is converted to 3-hydroxy-2-MIB, making it a critical reference for confirming the metabolic pathway . Procuring this specific compound is essential for any laboratory investigating the biological removal or environmental persistence of 2-MIB in source waters, aquaculture, or wastewater treatment systems.

2-MIB and Metabolite Trace Analysis

In analytical chemistry, 3-hydroxy-2-methyl isoborneol serves a specialized role in the development and validation of chromatographic and mass spectrometric methods. Its distinct molecular weight of 184.28 g/mol and predicted boiling point of 258.0 °C differentiate it from the parent compound 2-MIB (168.28 g/mol) . Researchers use this compound to establish retention times, optimize separation conditions, and generate unique mass spectral fingerprints for the simultaneous detection and quantification of 2-MIB and its metabolites in complex environmental matrices like water or biological samples.

Metabolomics and Impurity Profiling Standard

As a defined metabolite of 2-MIB, this compound is valuable as a reference standard in metabolomics studies and for impurity profiling in pharmaceutical or fine chemical contexts where 2-MIB is present. Given its availability with a minimum purity guarantee of 95% , it can be used as a calibrant to ensure the accuracy and specificity of analytical instrumentation when identifying or quantifying this specific hydroxylated species in complex mixtures, ensuring that the signal is not misattributed to other compounds with similar properties.

Application
Selection Property
Validation Focus
Environmental biodegradation studies
Metabolite identity confirmation
Pathway-specific metabolite tracking
2-MIB trace analysis method development
Chromatographic/MS differentiation
Retention time and mass spectral match
Metabolomics reference standard
Purity specification and identity
Calibration accuracy and signal specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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